molecular formula C16H20N2O10 B1667459 Bis-PEG2-NHS Ester CAS No. 65869-63-8

Bis-PEG2-NHS Ester

Cat. No. B1667459
CAS RN: 65869-63-8
M. Wt: 400.34 g/mol
InChI Key: SORMJGWNAXHOFC-UHFFFAOYSA-N
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Description

Bis-PEG2-NHS Ester is a non-cleavable 2-unit PEG linker used for antibody-agent-conjugation (ADC) . It contains two NHS ester groups and the hydrophilic PEG spacer increases its solubility in aqueous media .


Synthesis Analysis

The synthesis of Bis-PEG2-NHS Ester involves the reaction of NHS ester groups with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The reaction occurs at pH 7-9, forming stable amide bonds .


Molecular Structure Analysis

The molecular formula of Bis-PEG2-NHS Ester is C16H20N2O10 . Its molecular weight is 400.34 .


Chemical Reactions Analysis

Bis-PEG2-NHS Ester reacts with primary amines (-NH2) at pH 7-9 to form stable amide bonds . This reaction is used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Bis-PEG2-NHS Ester is a solid substance with a molecular weight of 400.3 g/mol . Its molecular formula is C16H20N2O10 . It is soluble in water .

Scientific Research Applications

Dendrimer and Linear Conjugate for Drug Delivery

  • Polymeric Architecture in Drug Solubility and Cytotoxicity : A study compared dendrimer and linear bis(polyethylene glycol) (PEG) polymer architectures in conjugating paclitaxel, an anticancer drug. The research demonstrated that nanosized dendritic polymer conjugates could be used successfully as anticancer drug carriers, showing enhanced drug solubility and cytotoxicity (Khandare et al., 2006).

Polyethylene Glycol (PEG) Derivatives for Bone Imaging and Therapy

  • Bisphosphonate Micrometer-Sized Particles : Bisphosphonates, known for their affinity to hydroxyapatite in bones, were utilized in a study that synthesized new PEG-BP monomer and particles. These particles showed potential for long-term bone-targeted imaging and therapy applications, with minimal cytotoxic effects observed in cell line tests (Gluz et al., 2013).

Ester Synthesis Catalysis in Organic Solvents

  • Lipase Modification with Bis(PEG2) : A study demonstrated that lipoprotein lipase, modified with activated PEG2, was able to catalyze ester synthesis reactions efficiently in organic solvents like benzene. This modified lipase exhibited high activity, indicating its potential utility in different synthetic applications (Inada et al., 1984).

Dipeptide Synthesis Using BSA/NHS as Coupling Agents

  • Mild Condition Dipeptide Synthesis : The coupling reaction between N-hydroxysuccinimide (NHS) esters and amines for dipeptide synthesis was shown to be feasible under mild conditions. This method, using BSA/NHS, offered advantages like easy elimination of byproducts and excessive reactants (Huang & Feng, 2016).

Polyethylene Glycol Derivatives for Protein Modification

  • New PEG2 Derivatives for Divalent Protein Modification : A study created new PEG2 derivatives with an activated ester functional group, confirming their utility for the divalent modification of proteins, which could have applications in various biotechnological fields (Yamasaki et al., 1998).

Development of High-Performance Theranostic Nanoagents

  • Bi@PPy-PEG Core-Shell Nanohybrids : A multifunctional theranostic nanoagent based on PEG-modified polypyrrole-coated bismuth nanohybrids was synthesized for cancer treatment. This nanohybrid demonstrated high physiological stability, compatibility, and effective photothermal ablation on cancer cells, making it a potential tool for cancer imaging and therapy (Yang et al., 2018).

Enhanced Cell Interactions in Bioactive Hydrogels

  • Functionalization and Bioactivity of Hydrogels : Research showed that decreasing the density of PEG linkers on protein backbones during functionalization of bioactive hydrogels resulted in improved cell adhesion and spreading. This study highlighted the importance of PEG linker density in controlling bioactivity for regenerative medicine applications (Browning et al., 2013).

Versatile Precursors for Biocompatible Fullerenes

  • Development of Water-Soluble C60-PEG Conjugates : A study presented a C60 Prato derivative with bis-(t)Bu ester, serving as a scaffold for the development of fullerene derivatives, including water-soluble C60-PEG conjugates. These compounds showed promise for various applications, including biocompatible materials (Aroua et al., 2014).

Qualification and Quantification of PEGylated Biopharmaceuticals

  • PEGylation in Biopharmaceuticals : A study discussed the use of PEGylation, a process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins, to improve bioavailability and reduce immunogenicity in biopharmaceuticals. This paper provided insights into the methods and benefits of PEGylation in drug development (Crafts et al., 2016).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORMJGWNAXHOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123502-57-8
Record name Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123502-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

400.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-PEG2-NHS Ester

CAS RN

65869-63-8
Record name 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65869-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PD Lee, H Wei, D Tan, SC Harrison - Journal of molecular biology, 2019 - Elsevier
… Bis-PEG2-NHS ester solubilized in DMSO (BroadPharm) was added to a final concentration of 1.5 mM and incubated for an additional 30 min. The crosslinker was neutralized by the …
Number of citations: 4 www.sciencedirect.com
PD Lee, H Wei, D Tan, SC Harrison - 2019 - crystal.harvard.edu
… Bis-PEG2-NHS ester solubilized in DMSO (BroadPharm) was added to a final concentration of 1.5 mM and incubated for an additional 30 min. The crosslinker was neutralized by the …
Number of citations: 0 crystal.harvard.edu
PD Lee - 2020 - search.proquest.com
… Bis-PEG2- NHS ester solubilized in DMSO (BroadPharm) was added to a final concentration of 1.5 mM and incubated for an additional 30 minutes. The crosslinker was neutralized by …
Number of citations: 2 search.proquest.com

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